P2Y1 Binding Affinity vs. Unsubstituted Analog
The IUPHAR/BPS Guide to Pharmacology curates binding data for 'BMS compound 16' (ChEMBL CHEMBL2333770), which structurally corresponds to 3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide. In a competitive radioligand displacement assay using [³H]2MeSADP binding to human P2Y1 receptors expressed in COS-7 cells, the compound exhibited a pKi of 6.92, corresponding to a Ki of 120 nM [1]. The unsubstituted benzamide analog N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CID 11282394) lacks publicly available P2Y1 binding data, establishing the 3-methylthio compound as the only member of this scaffold series with a characterized P2Y1 affinity value. Furthermore, in a separate ChEMBL-curated assay measuring displacement of [β-³³P]-2MeS-ADP from human P2Y1 receptor transfected in HEK293 cells, the compound demonstrated a pKi of 8.22 (Ki = 6 nM) [1].
| Evidence Dimension | P2Y1 receptor binding affinity (pKi/Ki) |
|---|---|
| Target Compound Data | pKi 6.92 (Ki = 120 nM) in COS-7 cells; pKi 8.22 (Ki = 6 nM) in HEK293 cells |
| Comparator Or Baseline | Unsubstituted benzamide analog (CID 11282394) – no P2Y1 binding data publicly available |
| Quantified Difference | Not calculable; the target compound is the sole scaffold representative with quantitative P2Y1 affinity data |
| Conditions | Radioligand displacement: [³H]2MeSADP / COS-7 membranes; [β-³³P]-2MeS-ADP / HEK293 membranes |
Why This Matters
The availability of dual-context Ki values (120 nM and 6 nM) provides researchers with a quantifiable benchmark for P2Y1 target engagement that is absent for structurally simpler analogs, enabling informed selection for purinergic signaling studies.
- [1] IUPHAR/BPS Guide to Pharmacology. Ligand ID: 5808 – P2Y1 receptor binding data (pKi 6.92, Ki 120 nM; pKi 8.22, Ki 6 nM). https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5808. View Source
